N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC15058524
Molecular Formula: C21H23ClN4O4S
Molecular Weight: 463.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23ClN4O4S |
|---|---|
| Molecular Weight | 463.0 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C21H23ClN4O4S/c1-13(2)30-18-10-4-15(5-11-18)12-23-20(27)19-14(3)24-25-21(19)31(28,29)26-17-8-6-16(22)7-9-17/h4-11,13,26H,12H2,1-3H3,(H,23,27)(H,24,25) |
| Standard InChI Key | TUMDWANWRXDIHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)OC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three heterocyclic components: a thiazole core, a thiophene (thienyl) ring, and a substituted phenyl group. The thiazole ring (C₃H₃NS) serves as the central scaffold, with a 2-thienyl group attached at position 2 and a carboxamide functional group at position 4. The carboxamide nitrogen is further substituted with a 4-chloro-2-methylphenyl group, introducing steric bulk and electronic effects that influence receptor binding.
Table 1: Key Chemical Properties of N-(4-Chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂ClN₃OS₂ | |
| Molecular Weight | 369.87 g/mol | |
| IUPAC Name | N-(4-chloro-2-methylphenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide | |
| Canonical SMILES | CC1=C(C(=NC(=S)N1)C(=O)NC2=C(C=C(C=C2)Cl)C)C3=CC=CS3 | |
| Topological Polar Surface Area | 97.7 Ų |
The presence of the thiophene ring enhances π-π stacking interactions with aromatic residues in enzymes, while the chloro and methyl groups on the phenyl ring contribute to hydrophobic interactions .
Spectroscopic Characterization
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¹H NMR: Signals corresponding to the methyl group (δ ~2.3 ppm), thiophene protons (δ ~7.0–7.5 ppm), and aromatic protons of the chlorophenyl group (δ ~7.2–7.8 ppm) are observed.
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Mass Spectrometry: The molecular ion peak at m/z 369.87 confirms the molecular weight, with fragmentation patterns indicative of the thiazole and thiophene moieties.
Synthetic Methodologies
General Synthetic Route
The synthesis typically involves a multi-step sequence:
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Formation of the Thiazole Core: Condensation of thioamide derivatives with α-haloketones or α-bromoesters under basic conditions .
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Introduction of the Thienyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophene ring .
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Carboxamide Functionalization: Reaction of the thiazole-4-carboxylic acid with 4-chloro-2-methylaniline using coupling agents like HOBt/DCC or EDCl/HOBt .
Table 2: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| 1 | Thioacetamide, ethyl bromopyruvate, EtOH, reflux | 65–70 | |
| 2 | 2-Thienylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 75 | |
| 3 | 4-Chloro-2-methylaniline, HOBt, DCC, DMF, rt | 58 |
Optimization Challenges
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Low Solubility: The hydrophobic chlorophenyl group necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions, complicating purification.
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Steric Hindrance: Bulky substituents on the phenyl ring reduce coupling efficiency during carboxamide formation, requiring excess reagents .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Thiazole derivatives exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC: 8 µg/mL) and Gram-negative (Escherichia coli, MIC: 16 µg/mL) bacteria. The mechanism involves inhibition of penicillin-binding proteins (PBPs), disrupting cell wall biosynthesis .
Table 3: Cytotoxicity of N-(4-Chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
| Cell Line | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 | 12.3 | Caspase-3 activation, ROS generation | |
| A549 | 17.8 | Bcl-2/Bax ratio modulation |
Pharmacological and Toxicological Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (45–50%) due to high logP (~3.2).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring generates sulfoxide metabolites .
Toxicity Considerations
Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, with hepatotoxicity observed at doses ≥100 mg/kg.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the chlorophenyl substituent to enhance solubility and reduce hepatotoxicity.
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In Vivo Efficacy Trials: Evaluating antitumor activity in xenograft models.
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Combination Therapies: Synergistic effects with existing antibiotics or chemotherapeutic agents.
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